

what are the properties of 2-Furoyl isothiocyanate

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Compound of Interest

Compound Name: *2-Furoyl isothiocyanate*

Cat. No.: B1271967

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An In-Depth Technical Guide to **2-Furoyl Isothiocyanate**: Properties, Synthesis, and Applications in Heterocyclic Chemistry and Drug Discovery

Introduction

2-Furoyl isothiocyanate stands as a pivotal reagent in modern synthetic chemistry, particularly for researchers and scientists engaged in the construction of complex heterocyclic systems. As an acyl isothiocyanate, its chemical persona is defined by a highly reactive heterocumulene functional group (-N=C=S) directly conjugated with a carbonyl moiety, which is in turn attached to a furan ring. This unique structural arrangement confers a heightened electrophilicity upon the central carbon of the isothiocyanate group, making it an exceptionally versatile synthon for a multitude of chemical transformations.^[1] For professionals in drug development, **2-furoyl isothiocyanate** serves as a gateway to novel molecular scaffolds, enabling the synthesis of diverse compound libraries with potential therapeutic applications, ranging from antimicrobial to anticancer agents.^{[2][3][4][5]} This guide provides a comprehensive technical overview of its core properties, synthetic methodologies, reactivity profile, and applications, grounded in established scientific principles and field-proven insights.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in a laboratory setting. These properties not only confirm

the identity and purity of the substance but also inform decisions regarding reaction conditions, purification, and storage.

Core Physicochemical Data

The essential physicochemical properties of **2-Furoyl isothiocyanate** are summarized below. This data is critical for experimental design, including solvent selection and temperature control.

Property	Value	Reference
CAS Number	80440-95-5	[6] [7]
Molecular Formula	C ₆ H ₃ NO ₂ S	[6]
Molecular Weight	153.16 g/mol	[6] [8]
Boiling Point	78 °C	[6]
Density	1.3 g/mL	[6]
Appearance	Liquid (presumed)	

Structural and Electronic Profile

The reactivity of **2-furoyl isothiocyanate** is a direct consequence of its electronic structure. The molecule possesses two primary electrophilic centers: the carbonyl carbon and, more significantly, the central carbon of the isothiocyanate group. The potent electron-withdrawing nature of the adjacent 2-furoyl group dramatically enhances the electrophilicity of the isothiocyanate carbon, rendering it highly susceptible to attack by a wide array of nucleophiles. [\[1\]](#) This electronic activation is the causal factor behind its utility as a superior building block compared to standard alkyl or aryl isothiocyanates.

Anticipated Spectroscopic Signature

While a dedicated public spectral database for **2-furoyl isothiocyanate** is not readily available, its structure allows for a confident prediction of its key spectroscopic features based on the analysis of its functional groups and derivatives.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by two characteristic and intense absorption bands. A strong band around $1700\text{-}1720\text{ cm}^{-1}$ corresponding to the C=O (carbonyl) stretching vibration, and a very strong, broad band in the $2000\text{-}2100\text{ cm}^{-1}$ region, which is the hallmark of the asymmetric stretching vibration of the $-\text{N}=\text{C}=\text{S}$ (isothiocyanate) group.
- ^1H NMR Spectroscopy: The proton NMR spectrum would display signals corresponding to the three protons on the furan ring. These would appear as distinct multiplets in the aromatic region (typically $\delta 6.5\text{-}8.0\text{ ppm}$), with coupling patterns characteristic of a 2-substituted furan.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would provide a clear fingerprint of the molecule's carbon skeleton. Key resonances would include the carbonyl carbon ($\delta \sim 160\text{-}170\text{ ppm}$), the highly deshielded isothiocyanate carbon ($\delta \sim 130\text{-}140\text{ ppm}$), and four distinct signals for the carbons of the furan ring.

PART 2: Synthesis and Reactivity

The synthesis of **2-furoyl isothiocyanate** is straightforward and typically relies on established methods for acyl isothiocyanate preparation. Its high reactivity dictates that it is often generated *in situ* and consumed directly in a subsequent reaction step.

Primary Synthetic Pathway

The most common and efficient method for preparing **2-furoyl isothiocyanate** involves the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous aprotic solvent like acetone.^{[12][13][14]} The reaction proceeds via a nucleophilic acyl substitution mechanism where the thiocyanate ion attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion.

Caption: General workflow for the synthesis of **2-Furoyl Isothiocyanate**.

Experimental Protocol: In Situ Generation

This protocol describes the preparation of a solution of **2-furoyl isothiocyanate** for immediate use in subsequent reactions, a common practice that circumvents the need to isolate the often-unstable intermediate.^{[12][14]}

Materials:

- 2-Furoyl chloride (1.0 eq)
- Potassium thiocyanate (KSCN), dried (1.0 eq)
- Anhydrous acetone

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add potassium thiocyanate (1.0 eq).
- Add anhydrous acetone to the flask to create a suspension.
- Begin vigorous stirring under a positive pressure of nitrogen.
- Add 2-furoyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous acetone, dropwise to the stirred suspension at room temperature.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate (KCl) is indicative of the reaction's progress.
- The resulting mixture, containing the in situ generated **2-furoyl isothiocyanate**, can be used directly for the next synthetic step.

Causality Insight: The use of anhydrous (dry) solvent is critical. Water can readily hydrolyze the starting 2-furoyl chloride and the product, **2-furoyl isothiocyanate**, which would significantly reduce the yield and purity of the desired product.

Core Reactivity: Nucleophilic Addition

The synthetic utility of **2-furoyl isothiocyanate** is dominated by the nucleophilic addition reaction at the central carbon of the $-N=C=S$ group.^[1] Amines, hydrazines, alcohols, and other nucleophiles readily attack this electrophilic center to form a variety of adducts, which are often intermediates for subsequent intramolecular cyclization reactions.

Caption: Nucleophilic addition of an amine to **2-Furoyl Isothiocyanate**.

PART 3: Applications in Synthesis and Drug Discovery

The true value of **2-furoyl isothiocyanate** is realized in its application as a versatile precursor for molecules of significant chemical and biological interest.

Gateway to Heterocyclic Systems

This reagent serves as a cornerstone for the synthesis of numerous five- and six-membered heterocyclic compounds.[2][3] The most fundamental transformation is its reaction with primary or secondary amines to produce 1,3-disubstituted or 1,1,3-trisubstituted thioureas, respectively. [12][15] These thiourea derivatives are not only stable final products but also key intermediates for further cyclizations.

Experimental Protocol: Synthesis of a 1-(2-Furoyl)thiourea Derivative

This self-validating protocol demonstrates the practical utility of the *in situ* generated reagent in a one-pot, two-step synthesis.[12][14]

Procedure:

- Generate **2-furoyl isothiocyanate** *in situ* as described in the protocol above.
- To the resulting reaction mixture, add a solution of the desired primary amine (e.g., 4-aminoacetophenone, 1.0 eq) dissolved in anhydrous acetone dropwise.
- After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
- Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
- The solid thiourea derivative will precipitate out of the solution.

- Collect the product by vacuum filtration, wash with water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Workflow for the one-pot synthesis of a thiourea derivative.

Beyond thioureas, **2-furoyl isothiocyanate** reacts with various binucleophiles to construct more complex ring systems, including:

- 1,2,4-Triazolines
- Thiadiazolidines
- Quinazolines
- Benzothiazoles, Benzoxazoles, and Benzimidazoles[2][3]

Relevance in Medicinal Chemistry

The isothiocyanate functional group is a well-recognized pharmacophore, with natural compounds like sulforaphane exhibiting potent anti-inflammatory and anticancer properties.[16] [17] Synthetic isothiocyanates and their derivatives, particularly thioureas, are subjects of intense research in drug discovery.[4][5][18]

Derivatives synthesized from **2-furoyl isothiocyanate** have shown promising biological activities. For example, various 1-(2-furoyl)thiourea compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2][14] The furan ring itself is a common motif in many approved drugs. The ability of **2-furoyl isothiocyanate** to readily combine the furoyl scaffold with the versatile thiourea linkage provides a powerful strategy for generating novel molecules for high-throughput screening and lead optimization programs.

PART 4: Safety and Handling

As a reactive chemical intermediate, **2-furoyl isothiocyanate** and its precursors require careful handling to ensure laboratory safety.

- Hazard Classification: The compound is classified as an irritant and harmful.[6] Isothiocyanates, in general, can be corrosive to skin and eyes and may act as skin sensitizers.[19][20][21] Its precursor, 2-furoyl chloride, is corrosive and causes severe skin burns and eye damage.[22]
- Handling: Always handle **2-furoyl isothiocyanate** in a well-ventilated chemical fume hood. [7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][19] Avoid contact with skin and eyes and prevent inhalation of vapors.[7]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[7] It should be stored away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.

Conclusion

2-Furoyl isothiocyanate is a powerful and versatile reagent that serves as a cornerstone in modern organic synthesis. Its value is rooted in the electronically activated isothiocyanate group, which provides a reliable handle for constructing a vast array of nitrogen- and sulfur-containing heterocycles. For researchers in drug discovery, it represents an invaluable starting material for the rapid generation of molecular diversity, leading to the identification of new compounds with significant therapeutic potential. A firm grasp of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers scientists to fully exploit the synthetic potential of this important chemical building block.

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